Ethyl 2-(acetyloxy)-3-oxobutanoate
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Overview
Description
Scientific Research Applications
1. Isotopic Labeling in Protein Studies
An efficient synthesis route for 2-hydroxy-2-ethyl-3-oxobutanoate, related to Ethyl 2-(acetyloxy)-3-oxobutanoate, has been developed for the specific labeling of Ile methyl-γ(2) groups in proteins. This approach enhances magnetization transfer in large proteins, aiding in structural studies using solution NMR (Ayala et al., 2012).
2. Novel Pyrazole Derivative Synthesis
This compound is a precursor in the synthesis of novel pyrazole derivatives. Through the Knoevenagel approach and cyclocondensation reactions, it contributes to creating compounds with potential applications in various fields, including material sciences (Naveen et al., 2021).
3. Enantioselective Reduction Studies
Research into the enantioselective reduction of ethyl 2-acetoxy-3-oxobutanoate with immobilized baker’s yeast has provided insights into stereoselective synthesis, crucial for producing chiral compounds used in pharmaceuticals and other industries (Sakai et al., 1986).
4. Heterocycle Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of this compound, serves as a versatile intermediate in synthesizing a wide range of trifluoromethyl heterocycles. This synthesis route opens avenues for creating novel compounds in medicinal chemistry and material sciences (Honey et al., 2012).
5. Aldehyde Reductase in Organic Solvent-Water Systems
The enzymatic reduction of this compound analogs in organic solvent-water systems is a crucial area of research. This process is significant for the efficient production of enantiomerically pure compounds, vital in the pharmaceutical industry (Shimizu et al., 1990).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be a target for Ethyl 2-(acetyloxy)-3-oxobutanoate.
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets that result in a broad spectrum of biological effects.
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also interact with similar biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, suggesting that this compound might also have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
It’s potential to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an area ripe for exploration .
Dosage Effects in Animal Models
Studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Properties
IUPAC Name |
ethyl 2-acetyloxy-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-4-12-8(11)7(5(2)9)13-6(3)10/h7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLNHRSLECZYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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